molecular formula C14H11NO7S B6143449 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid CAS No. 749216-12-4

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid

Cat. No.: B6143449
CAS No.: 749216-12-4
M. Wt: 337.31 g/mol
InChI Key: AXJBKYKTPXDLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11NO7S and a molecular weight of 337.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methyl-5-nitrobenzenesulfonyl group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonate ester linkage . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Chemical Reactions Analysis

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Hydrolysis: The sulfonate ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 2-methyl-5-nitrobenzenesulfonic acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modification of their activity. The sulfonate ester linkage can also be hydrolyzed, releasing active species that exert biological effects .

Comparison with Similar Compounds

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid can be compared with similar compounds such as:

    4-[(2-chloro-5-nitrobenzenesulfonyl)oxy]benzoic acid: Similar structure but with a chloro substituent instead of a methyl group.

    4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-methyl-5-nitrophenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-9-2-5-11(15(18)19)8-13(9)23(20,21)22-12-6-3-10(4-7-12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJBKYKTPXDLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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